RG2833 - 1215493-56-3

RG2833

Catalog Number: EVT-280329
CAS Number: 1215493-56-3
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RG2833 (N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide)) is a selective histone deacetylase (HDAC) inhibitor, specifically targeting HDAC1 and HDAC3 isoforms. [, ] These enzymes play crucial roles in epigenetic regulation by modifying histone proteins, influencing gene expression. [] In scientific research, RG2833 serves as a valuable tool for investigating the roles of HDAC1 and HDAC3 in various biological processes and disease models. Its ability to cross the blood-brain barrier makes it particularly relevant for studying the central nervous system. [, , , ]

Mechanism of Action

RG2833 functions as a selective inhibitor of HDAC1 and HDAC3. [, ] By inhibiting these enzymes, RG2833 promotes histone acetylation, particularly at lysine residues. [] This increased acetylation can lead to changes in gene expression, influencing various cellular processes. [, , ] For instance, RG2833 has been shown to:

  • Disrupt the NFĸB Pathway: RG2833 leads to acetylation of p65, a key protein in the NFĸB pathway, ultimately decreasing the expression of pro-survival genes regulated by this pathway. [, ]
  • Induce Apoptosis: By influencing the expression of apoptotic regulators like BCL2, BCL-xL, and XIAP, RG2833 promotes programmed cell death. [, , ]
  • Slow Cell Proliferation: RG2833 has been shown to increase the expression of negative cell cycle regulators, including p16, p21, and p27, contributing to the inhibition of cell growth and proliferation. [, ]
Applications
  • Diffuse Intrinsic Pontine Glioma (DIPG): Studies demonstrate that RG2833 inhibits DIPG cell growth, induces apoptosis, and synergizes with conventional therapies like lomustine and radiation. [, , , ]
  • Malignant Melanoma: Research indicates that RG2833 reduces the growth and viability of malignant melanoma cells in vitro. [, , ]
  • Alzheimer’s Disease: Preclinical studies suggest that RG2833 may improve cognitive performance, particularly in females, potentially by modulating the expression of genes involved in synaptic plasticity and memory. []
  • Atypical Teratoid/Rhabdoid Tumors (AT/RT): Early research suggests that RG2833 synergistically enhances the effects of the PI3K inhibitor Paxalisib in preclinical models of AT/RT, showing potential as a combination therapy. [, ]
  • Friedreich’s Ataxia: Clinical trials have explored the use of RG2833 to increase frataxin gene expression in individuals with Friedreich’s ataxia. While the specific compound might have limitations, the research supports the potential of HDAC inhibitors in treating this condition. [, , , ]
  • Medulloblastoma: Studies indicate that high SLFN11 expression, which can be upregulated by RG2833, is associated with improved responses to DNA-damaging chemotherapies in medulloblastoma. [, ]
  • Multiple Myeloma: Research suggests that RG2833 can increase CD26 expression on multiple myeloma cells, potentially enhancing the effectiveness of anti-CD26 monoclonal antibody therapies. []
  • Traumatic Brain Injury: Studies in mice suggest that RG2833 may protect against inflammation-induced neuronal death following traumatic brain injury. []

Panobinostat

  • Compound Description: Panobinostat is a pan-histone deacetylase (HDAC) inhibitor, meaning it inhibits a broad range of HDAC enzymes. It has shown pre-clinical efficacy against diffuse intrinsic pontine glioma (DIPG) but was limited by toxicity in clinical trials [].

Vorinostat

  • Compound Description: Vorinostat (suberoylanilide hydroxamic acid, or SAHA) is another HDAC inhibitor currently used clinically [].

Lomustine

  • Compound Description: Lomustine is a chemotherapy drug commonly used in the treatment of brain tumors, including DIPG [].
  • Relevance: RG2833 has demonstrated strong synergy with Lomustine in inhibiting DIPG cell growth in vitro, suggesting a potential for combination therapy []. This synergy highlights RG2833's potential to enhance the efficacy of existing treatment modalities for DIPG.

Paxalisib

  • Compound Description: Paxalisib is a brain-penetrant PI3K/mTOR inhibitor currently in clinical trials for DIPG and other brain tumors, such as atypical teratoid/rhabdoid tumors (AT/RT) [, ].
  • Relevance: Research has identified a synergistic effect when RG2833 is combined with Paxalisib. This combination leads to decreased cell growth and increased apoptosis in DIPG and AT/RT cells compared to each agent alone [, ]. This synergistic interaction suggests a promising avenue for combination therapy, potentially improving treatment outcomes for these aggressive brain tumors.

SN-38

  • Compound Description: SN-38 (7-ethyl-10-hydroxycamptothecin) is a topoisomerase I inhibitor, a type of chemotherapy drug that interferes with DNA replication in cancer cells [].
  • Relevance: Studies show that medulloblastoma cells with elevated SLFN11 levels, achieved through RG2833 treatment, exhibit increased sensitivity to SN-38 []. This finding highlights a potential therapeutic strategy for enhancing the efficacy of SN-38 in treating medulloblastoma by combining it with RG2833.

Deferiprone

  • Compound Description: Deferiprone is an atypical iron chelating agent investigated as a potential treatment for Friedreich Ataxia (FRDA) by addressing mitochondrial iron accumulation [].
  • Relevance: While both Deferiprone and RG2833 target different aspects of FRDA pathology, both highlight the need for therapeutic interventions in this disease. Deferiprone tackles iron accumulation, while RG2833 aims to increase frataxin expression. Further research is needed to explore the potential of combining these different therapeutic approaches for improved outcomes in FRDA [].

Properties

CAS Number

1215493-56-3

Product Name

RG2833

IUPAC Name

N-[6-(2-aminoanilino)-6-oxohexyl]-4-methylbenzamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H25N3O2/c1-15-10-12-16(13-11-15)20(25)22-14-6-2-3-9-19(24)23-18-8-5-4-7-17(18)21/h4-5,7-8,10-13H,2-3,6,9,14,21H2,1H3,(H,22,25)(H,23,24)

InChI Key

VOPDXHFYDJAYNS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)NC2=CC=CC=C2N

Solubility

Soluble in DMSO

Synonyms

RG-2833; RG 2833; RG2833; RGFP-109; RGFP 109; RGFP109.

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)NC2=CC=CC=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.